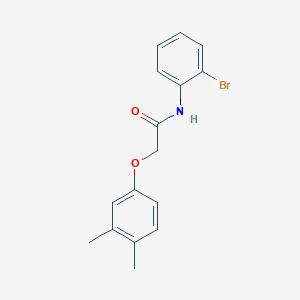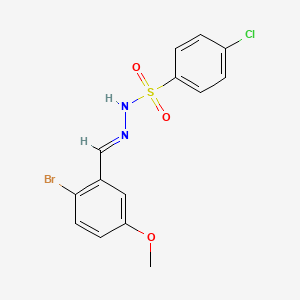![molecular formula C21H23N3O2 B5733977 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B5733977.png)
3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole, also known as MMPI, is a potent and selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is a key regulator of intracellular signaling pathways that are involved in the regulation of mood, cognition, and movement. MMPI has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease.
作用機序
3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole works by selectively inhibiting the enzyme PDE10A, which is highly expressed in the striatum, a brain region involved in the regulation of movement and reward. By inhibiting PDE10A, 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole increases the levels of cyclic AMP and cyclic GMP, two key intracellular signaling molecules that play important roles in neuronal signaling and plasticity.
Biochemical and Physiological Effects:
3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole has been shown to have a number of biochemical and physiological effects in preclinical models. These include increased levels of cyclic AMP and cyclic GMP, increased expression of neurotrophic factors, and decreased levels of inflammatory cytokines. 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole has also been shown to increase the activity of dopaminergic and GABAergic neurons in the striatum, which may underlie its therapeutic effects in neurological and psychiatric disorders.
実験室実験の利点と制限
One advantage of using 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole in lab experiments is its high selectivity for PDE10A, which reduces the risk of off-target effects. However, 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole is also relatively expensive and difficult to synthesize, which may limit its use in some experiments. Additionally, the effects of 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole on different cell types and brain regions may vary, which can complicate the interpretation of results.
将来の方向性
There are several promising directions for future research on 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole. One area of interest is the potential use of 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole in combination with other drugs or therapies, such as antipsychotics or deep brain stimulation, to improve treatment outcomes in neurological and psychiatric disorders. Another area of interest is the development of more potent and selective PDE10A inhibitors, which may have improved therapeutic efficacy and fewer side effects than 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole. Finally, further research is needed to better understand the mechanisms underlying the therapeutic effects of 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole, which may lead to the development of new treatments for neurological and psychiatric disorders.
合成法
The synthesis of 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole involves several steps, starting with the reaction of 2-methoxybenzylamine with 1-methyl-1H-indole-3-carboxylic acid to form the intermediate compound 2-methoxybenzyl-(1-methyl-1H-indol-3-yl)carbamate. This intermediate is then reacted with phosgene and piperazine to form the final product, 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole.
科学的研究の応用
3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole has been extensively studied in preclinical models of various neurological and psychiatric disorders. In animal models of schizophrenia, 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole has been shown to improve cognitive function and reduce psychotic-like behaviors. In models of Huntington's disease, 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole has been shown to improve motor function and reduce neurodegeneration. In models of Parkinson's disease, 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole has been shown to protect dopaminergic neurons and improve motor function.
特性
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(1-methylindol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-22-15-17(16-7-3-4-8-18(16)22)21(25)24-13-11-23(12-14-24)19-9-5-6-10-20(19)26-2/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMGRVYKJXQTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1-methyl-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-benzyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5733904.png)
![methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate](/img/structure/B5733906.png)
![4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5733911.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5733943.png)
![2-{[4-(2,4-dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5733945.png)
![2-[(2-chlorobenzyl)thio]-5-(2-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B5733950.png)
![3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B5733963.png)


![2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5733979.png)
![3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5733987.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5733991.png)
